N-[2-(3-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
Overview
Description
N-[2-(3-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-methylphenol with 2-chloroethylamine to form the intermediate N-(2-(3-methylphenoxy)ethyl)amine. This intermediate is then reacted with 2-nitro-4-(trifluoromethyl)benzenethiol in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The phenoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its activity, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid
Uniqueness
N-[2-(3-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-12-3-2-4-14(9-12)27-8-7-22-17(24)11-28-16-6-5-13(18(19,20)21)10-15(16)23(25)26/h2-6,9-10H,7-8,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAYTIRUQSMKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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